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Introduction

Lipoxamycin is a naturally occurring antifungal antibiotic that has garnered significant interest
within the scientific community due to its potent and specific mechanism of action. Isolated from
Streptomyces virginiae var. lipoxae, this compound serves as a powerful tool for studying
sphingolipid metabolism and presents a potential scaffold for the development of novel
therapeutic agents. This technical guide provides a comprehensive overview of the chemical
structure, physicochemical properties, and biological activities of Lipoxamycin, with a focus on
its inhibitory effects on serine palmitoyltransferase.

Chemical Structure

Lipoxamycin is a complex molecule characterized by a long alkyl chain and a polar head
group containing an amino acid moiety. Its systematic IUPAC name is (2S)-2-amino-N,3-
dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide. The chemical structure and key
identifiers of Lipoxamycin are detailed below.
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Identifier

Value

IUPAC Name

(2S)-2-amino-N,3-dihydroxy-N-(14-methyl-3,10-
dioxopentadecyl)propanamide

Molecular Formula C19H36N205

Molecular Weight 372.50 g/mol
CC(C)CCCC(=0O)CCCCCCC(=0)CCN(C(=0)--

SMILES
INVALID-LINK--N)O
INChI=1S/C19H36N205/c1-15(2)8-7-11-
16(23)9-5-3-4-6-10-17(24)12-13-

InChl

21(26)19(25)18(20)14-22/h15,18,22,26H,3-
14,20H2,1-2H3/t18-/m0/s1

Lipoxamycin is often utilized in its more stable salt forms, such as Lipoxamycin hemisulfate
(C19H36N20s - 0.5 H2S04) and Lipoxamycin hydrochloride (C1sH37CIN20s), which generally
exhibit enhanced solubility in aqueous solutions.

Physicochemical Properties

A summary of the known physicochemical properties of Lipoxamycin is presented in the

following table. It is important to note that experimentally determined values for melting point,

pKa, and logP are not readily available in the public domain.

Property Value/Description
Appearance White to off-white solid

Soluble in DMSO. Slightly soluble in chloroform
Solubility and methanol. The hemisulfate salt form is

noted to have enhanced water solubility.[1]

Storage Conditions

For long-term storage, -20°C is recommended.
For short-term, 4°C is suitable. The compound

should be stored in a dry, dark environment.

Stability

Stable for over two years if stored properly.
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Biological Properties and Mechanism of Action

Lipoxamycin exhibits potent antifungal activity against a range of human pathogenic fungi. Its
primary mechanism of action is the inhibition of serine palmitoyltransferase (SPT), the key
enzyme that catalyzes the first committed step in the de novo biosynthesis of sphingolipids.

Inhibition of Serine Palmitoyltransferase (SPT)

Lipoxamycin is a highly potent inhibitor of SPT. The ICso value for the inhibition of
Saccharomyces cerevisiae SPT has been determined to be 21 nM.[2][3] It also demonstrates
potent activity against the mammalian enzyme.[2] The inhibition of SPT disrupts the synthesis
of essential sphingolipids, which are critical components of fungal cell membranes and are
involved in various signaling pathways. This disruption leads to the cessation of fungal growth
and, ultimately, cell death.

Antifungal Activity

The minimum inhibitory concentration (MIC) of Lipoxamycin has been evaluated against
several fungal species, demonstrating its broad-spectrum antifungal potential.

Fungal Species MIC Range (pg/mL)
Candida species 0.25-16
Cryptococcus neoformans 0.25-0.5

Cryptococcus neoformans is particularly sensitive to Lipoxamycin.[2]

Signaling Pathway Inhibition

Lipoxamycin's therapeutic and research applications stem from its targeted inhibition of the
sphingolipid biosynthesis pathway. The following diagram illustrates the de novo sphingolipid
synthesis pathway and highlights the point of inhibition by Lipoxamycin.
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Inhibition of the de novo sphingolipid biosynthesis pathway by Lipoxamycin.

Experimental Protocols

Detailed experimental protocols from the original publications characterizing Lipoxamycin are
not fully available in the public domain. However, the following sections describe standardized
methodologies for the key assays used to determine its biological activity.

Serine Palmitoyltransferase (SPT) Activity Assay
(General Protocol)

This protocol outlines a general procedure for determining the 1Cso of an inhibitor against SPT,

based on common methodologies.
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General workflow for determining the IC50 of Lipoxamycin against SPT.

Methodology:

e Enzyme Preparation: A cell lysate or a purified enzyme preparation containing serine
palmitoyltransferase is obtained.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1675562?utm_src=pdf-body-img
https://www.benchchem.com/product/b1675562?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., HEPES, pH
7.4) containing the enzyme, the substrates L-serine and palmitoyl-CoA, and the cofactor
pyridoxal 5'-phosphate.

« Inhibitor Addition: Varying concentrations of Lipoxamycin are added to the reaction
mixtures.

 Incubation: The reaction is initiated and incubated at 37°C for a defined period.

e Reaction Termination and Product Detection: The reaction is stopped, and the amount of
product (3-ketosphinganine) formed is quantified. This can be achieved using methods such
as HPLC or by using radiolabeled substrates and measuring the incorporation of radioactivity
into the product.

» |ICso Determination: The percentage of inhibition at each Lipoxamycin concentration is
calculated relative to a control without the inhibitor. The ICso value is then determined by
plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting
the data to a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution
Method - General Protocol)

This protocol describes a standardized method for determining the Minimum Inhibitory
Concentration (MIC) of an antifungal agent.
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Workflow for determining the MIC of Lipoxamycin.

Methodology:

e Drug Dilution: A serial twofold dilution of Lipoxamycin is prepared in a liquid growth medium
(e.g., RPMI-1640) in the wells of a 96-well microtiter plate.

e Inoculum Preparation: A standardized suspension of the fungal test organism is prepared to
a specific cell density.

 Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A
growth control well (no drug) and a sterility control well (no inoculum) are included.

 Incubation: The plate is incubated at an appropriate temperature (typically 35°C) for a
specified period (usually 24 to 48 hours).
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o MIC Determination: The MIC is determined as the lowest concentration of Lipoxamycin at
which there is no visible growth of the fungus. This can be assessed visually or by measuring
the optical density using a microplate reader.

Conclusion

Lipoxamycin stands out as a potent and specific inhibitor of serine palmitoyltransferase, a
critical enzyme in the sphingolipid biosynthesis pathway. Its well-defined mechanism of action
and significant antifungal properties make it an invaluable tool for research in fungal
pathogenesis, sphingolipid metabolism, and as a lead compound for the development of novel
antifungal therapies. Further investigation into its structure-activity relationships and
optimization of its pharmacokinetic properties could pave the way for its clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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